(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
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Overview
Description
Scientific Research Applications
Chemical Reactions and Complexation
Complexation with Metal Ions
The compound forms complexes with metal ions such as copper(II) and cadmium(II), leading to structures with varied geometries. These complexes are characterized using techniques like FT-IR, Raman, and 1H NMR spectroscopy, and X-ray diffraction. The ability of these complexes to interact with biomolecules has been studied through docking studies, comparing with substances like doxorubicin (Mardani et al., 2019).
Protecting Group for Carboxylic Acids
It has been used as a protecting group for methacrylic acid, demonstrating stability under various conditions and potential for extensive use in polymer chemistry (Elladiou & Patrickios, 2012).
Biomedical Applications
Antimicrobial Activity
Derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. This is highlighted in the synthesis and testing of new pyridine derivatives, showcasing the compound's role in developing potential antimicrobial agents (Patel et al., 2011).
DNA Interactions and Anticancer Potential
Studies have been conducted on the interaction of certain complexes containing this compound with DNA, along with their antimicrobial and anticancer activities. These findings underline the potential of these derivatives as therapeutic agents (Abu-Youssef et al., 2010).
Sensing and Detection
- Chemosensor for Metal Ions: Derivatives of this compound have been used in developing chemosensors for detecting metal ions like mercury and zinc in aqueous solutions and living cells. These sensors are based on fluorescence changes and demonstrate high sensitivity and selectivity (Park et al., 2015).
Synthesis of Organic Compounds
- Synthesis of Beta3-Adrenergic Receptor Agonists: It has been used in the chemoenzymatic synthesis of optically active forms of the compound, which are valuable moieties in beta3-adrenergic receptor agonists (Perrone et al., 2006).
Mechanism of Action
The mode of action of such compounds often involves interaction with specific biological targets, leading to changes in cellular processes. The exact targets and mode of action can vary widely depending on the specific compound and its chemical structure .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability. These properties can be influenced by the compound’s chemical structure, as well as by various physiological factors .
The result of a compound’s action at the molecular and cellular level can include a wide range of effects, depending on the specific biochemical pathways affected. These effects can be beneficial, as in the case of therapeutic effects, or harmful, as in the case of toxic effects .
Finally, the action environment, including factors such as pH, temperature, and the presence of other substances, can influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(1S)-2-amino-1-pyridin-3-ylethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFSIPPTOOMTI-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416354-93-2 |
Source
|
Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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